N-benzyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Overview
Description
N-benzyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a useful research compound. Its molecular formula is C23H18N2O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide is 354.136827821 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cardiotonic Applications : Robertson et al. (1986) discovered that certain lactam analogues of N-benzyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide, such as 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one, show potent positive inotropic effects in dogs, suggesting potential applications in cardiotonics (Robertson et al., 1986).
Antimicrobial Agents : Almutairi et al. (2018) synthesized and characterized compounds related to N-benzyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide, demonstrating antimicrobial activity against various bacteria and fungi. This indicates potential applications in developing new antimicrobial agents (Almutairi et al., 2018).
Selective Inhibitor of Inducible Nitric-oxide Synthase : Garvey et al. (1997) found that N-(3-(Aminomethyl)benzyl)acetamidine, a derivative of the core compound, is a highly selective inhibitor of human inducible nitric- oxide synthase (iNOS), which could be relevant for conditions involving iNOS such as inflammation or neurodegenerative diseases (Garvey et al., 1997).
Anti-inflammatory Applications : Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative with potential anti-inflammatory activity, suggesting applications in the treatment of inflammatory conditions (Al-Ostoot et al., 2020).
Antimalarial and COVID-19 Drug Applications : Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity and potential use as COVID-19 drugs, indicating the versatility of this chemical class in addressing different infectious diseases (Fahim and Ismael, 2021).
Anxiolytic Agents : Dumoulin et al. (1998) studied N-substituted 2-oxo-2-(phen-1-ylpyrrol-2-yl)acetamides for their affinity at the benzodiazepine receptor, indicating potential applications as anxiolytic agents (Dumoulin et al., 1998).
Anticonvulsant Evaluation : Nath et al. (2021) synthesized and evaluated indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, including compounds related to N-benzyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide, for their anticonvulsant activities (Nath et al., 2021).
Properties
IUPAC Name |
N-benzyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22(23(27)24-16-17-9-3-1-4-10-17)21-20(18-11-5-2-6-12-18)15-19-13-7-8-14-25(19)21/h1-15H,16H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZOGGUIXMEZBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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